Cas no 2639625-62-8 (ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate)

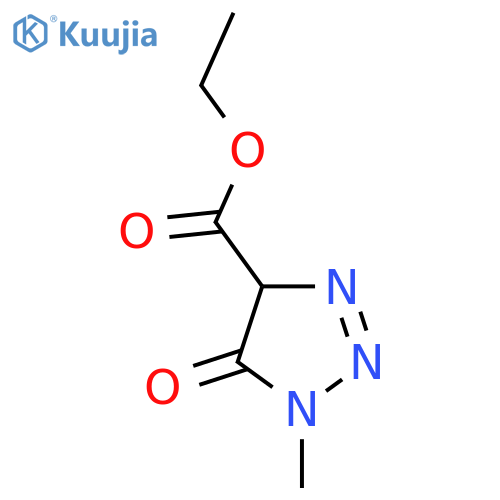

2639625-62-8 structure

商品名:ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate

CAS番号:2639625-62-8

MF:C6H9N3O3

メガワット:171.153960943222

MDL:MFCD33019850

CID:5671501

PubChem ID:155823294

ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27107380

- 2639625-62-8

- ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate

- Ethyl 1-methyl-5-oxo-4H-triazole-4-carboxylate

-

- MDL: MFCD33019850

- インチ: 1S/C6H9N3O3/c1-3-12-6(11)4-5(10)9(2)8-7-4/h4H,3H2,1-2H3

- InChIKey: WYXKFADUAHCIJD-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C(N(C)N=N1)=O)=O

計算された属性

- せいみつぶんしりょう: 171.06439116g/mol

- どういたいしつりょう: 171.06439116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 71.3Ų

ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27107380-5.0g |

ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

2639625-62-8 | 95% | 5g |

$2816.0 | 2023-05-25 | |

| Enamine | EN300-27107380-0.05g |

ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

2639625-62-8 | 95% | 0.05g |

$226.0 | 2023-09-11 | |

| Enamine | EN300-27107380-10.0g |

ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

2639625-62-8 | 95% | 10g |

$4176.0 | 2023-05-25 | |

| Enamine | EN300-27107380-2.5g |

ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

2639625-62-8 | 95% | 2.5g |

$1903.0 | 2023-09-11 | |

| Enamine | EN300-27107380-10g |

ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

2639625-62-8 | 95% | 10g |

$4176.0 | 2023-09-11 | |

| 1PlusChem | 1P028C5R-2.5g |

ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

2639625-62-8 | 95% | 2.5g |

$2414.00 | 2024-05-08 | |

| 1PlusChem | 1P028C5R-50mg |

ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

2639625-62-8 | 95% | 50mg |

$332.00 | 2024-05-08 | |

| 1PlusChem | 1P028C5R-100mg |

ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

2639625-62-8 | 95% | 100mg |

$479.00 | 2024-05-08 | |

| Aaron | AR028CE3-5g |

ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

2639625-62-8 | 95% | 5g |

$3897.00 | 2023-12-15 | |

| Aaron | AR028CE3-1g |

ethyl1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate |

2639625-62-8 | 95% | 1g |

$1361.00 | 2025-02-16 |

ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

2639625-62-8 (ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬